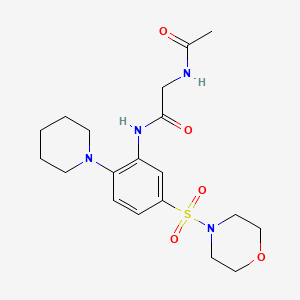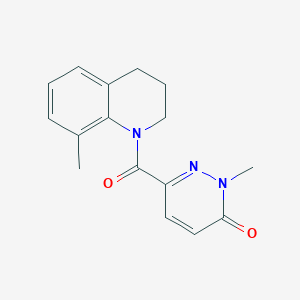
N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide, also known as CX-614, is a potent and selective positive allosteric modulator of AMPA receptors. It is a chemical compound that has been found to enhance synaptic plasticity and improve cognitive function. CX-614 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, stroke, and traumatic brain injury.
Mecanismo De Acción
N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide enhances the receptor's response to glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide are primarily related to its ability to enhance synaptic plasticity and improve cognitive function. N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide has been found to increase the number of AMPA receptors at synapses, leading to enhanced synaptic transmission and plasticity. This increased plasticity has been associated with improved memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide in lab experiments is its selectivity for AMPA receptors. This allows researchers to specifically target this receptor and study its effects on synaptic plasticity and cognitive function. However, one limitation of N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide is its potency, which can make it difficult to accurately dose in experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide. One area of interest is in the development of more potent and selective AMPA receptor modulators. Another area of research is in the use of N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide in combination with other compounds to enhance its therapeutic effects. Finally, there is interest in studying the long-term effects of N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide on synaptic plasticity and cognitive function.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide involves the reaction of cyclohexylamine with 2-methylfuran-3-carboxylic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain pure N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the primary areas of research is in the treatment of Alzheimer's disease. Studies have shown that N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide can improve memory and cognitive function in animal models of Alzheimer's disease. N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide has also been studied for its potential use in the treatment of stroke and traumatic brain injury. In these conditions, N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide has been found to enhance synaptic plasticity and promote neuroprotection.
Propiedades
IUPAC Name |
N-cyclohexyl-N-ethyl-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-15(12-7-5-4-6-8-12)14(16)13-9-10-17-11(13)2/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQEEIVLZPMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

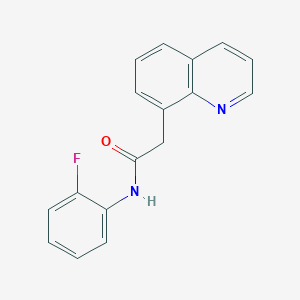

![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
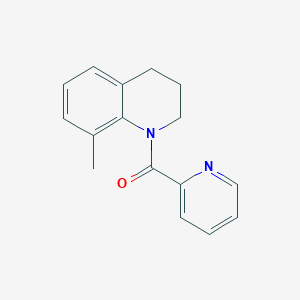
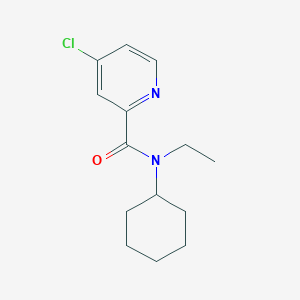

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)

![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
